molecular formula C13H9BrO3 B8590926 4-Bromo-2-phenoxybenzoic acid

4-Bromo-2-phenoxybenzoic acid

Cat. No. B8590926
M. Wt: 293.11 g/mol
InChI Key: FSSTUDJJWIGNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-phenoxybenzoic acid is a useful research compound. Its molecular formula is C13H9BrO3 and its molecular weight is 293.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-phenoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-phenoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-phenoxybenzoic acid

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

4-bromo-2-phenoxybenzoic acid

InChI

InChI=1S/C13H9BrO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

FSSTUDJJWIGNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2-phenoxy-benzonitrile (35.3 g, 129 mmol) was added to 130 mL EtOH, followed by the addition of 340 mL of 20% NaOH (aq). The reaction was heated to reflux for 20 h. The mixture was cooled to room temperature and poured into 6 N HCl to form a precipitate. The solid was collected by vacuum filtration and dissolved in 3:1 THF-ethyl ether and washed with brine. The organic phase was dried over magnesium sulfate, and concentrated. The solids were dried in a vacuum oven at 60° C. overnight to give 35.1 g (128 mmol) of the desired product. MS m/z (MH+) 292.
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phenol (8 g, 85 mmole) and potassium carbonate (11.7 g, 85 mmole) in 150 mL of N,N-dimethylformamide was reacted with methyl 4-bromo-α-bromo-2-toluate (20 g, 65 mmole) by the procedure of Example 2, step a and followed with alkaline hydrolysis by the procedure of Example 2, step b to give the crude 4-bromo-2-phenoxybenzoic acid (13 g) which was used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-2-chloro-benzoic acid (10 g, 42 mmol), phenol (4.19 g, 44 mmol), tetrakisacetonitrilecopper hexafluorophosphate (3.95 g, 10.6 mmol), and cesium carbonate (27.6 g, 85 mmol) were added to a 1 L 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and containing toluene (350 mL). The reaction was refluxed overnight under nitrogen with stirring. After cooling, ethyl acetate (200 mL) was added and the reaction was acidified with aqueous 2N HCI. The organic phase was separated, dried (MgSO4), and filtered. The filtrate was concentrated to afford 4-bromo-2-phenoxybenzoic acid (12.4 g) that was used in subsequent reactions without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

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